molecular formula C15H15N3 B3008250 N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine CAS No. 27097-08-1

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B3008250
CAS No.: 27097-08-1
M. Wt: 237.306
InChI Key: OTKCOPCTTAKCKG-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with benzyl chloride and methyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase the yield and purity of the product. The use of automated systems can also reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzyl-1-methyl-1H-benzo[d]imidazol-2-one.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-benzyl-1-methyl-1H-benzo[d]imidazol-2-one.

    Reduction: Various amine derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-benzo[d]imidazol-2-amine
  • N-benzyl-1H-benzo[d]imidazol-2-amine
  • 1-methyl-2-phenyl-1H-benzo[d]imidazole

Uniqueness

N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both benzyl and methyl groups on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCOPCTTAKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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